6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of dihydropyrimidinone, which is a class of compounds that have been studied for their potential biological activities . The presence of a pyrimidinyl group and an azetidinyl group suggests that it might have interesting chemical properties and potential biological activities.
Scientific Research Applications
Synthesis Processes
The compound "6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one" is related to a category of compounds that have been synthesized for various applications, including antimicrobial and anticancer properties. The synthesis process often involves cyclocondensation, microwave irradiative condensation, and reactions with other chemicals to create the desired heterocyclic compounds. For instance, Deohate and Palaspagar (2020) reported the preparation of pyrimidine linked pyrazole heterocyclics through cyclocondensation under microwave, emphasizing the synthesis's efficiency and potential biological relevance (Deohate & Palaspagar, 2020).
Biological Activities and Applications
The synthesized compounds exhibit various biological activities, which include insecticidal, antimicrobial, and anticancer effects:
Insecticidal and Antimicrobial Potential:
- Deohate and Palaspagar (2020) explored the insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, linking the structure of pyrimidine compounds to their biological activities (Deohate & Palaspagar, 2020).
Anticancer Agents:
- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, which were evaluated for their cytotoxicity against cancer cell lines, showing the potential of such compounds in anticancer therapy (Rahmouni et al., 2016).
- Alam et al. (2018) designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, assessing their in vitro cytotoxicity against human cancer cell lines. Some compounds showed significant cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2018).
Antimicrobial Activities:
- Hossan et al. (2012) conducted a synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating the broad spectrum of biological activities these compounds possess, including notable antibacterial and antifungal activities (Hossan et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15-5-13(11-1-2-11)19-10-22(15)8-16(24)21-6-12(7-21)20-14-3-4-17-9-18-14/h3-5,9-12H,1-2,6-8H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUQVMFKJAADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.